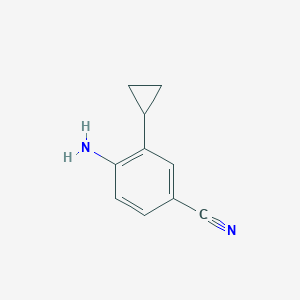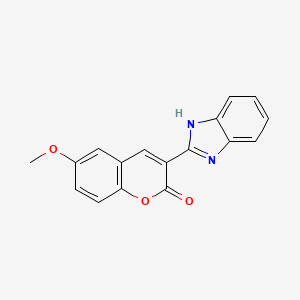
(3-((1H-Imidazol-1-yl)methyl)phenyl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((1H-Imidazol-1-yl)methyl)phenyl)methanamine dihydrochloride is a chemical compound that features an imidazole ring attached to a phenyl group via a methylene bridge. This compound is often used in various scientific research applications due to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-((1H-Imidazol-1-yl)methyl)phenyl)methanamine dihydrochloride typically involves the reaction of 3-(1H-imidazol-1-yl)benzylamine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(3-((1H-Imidazol-1-yl)methyl)phenyl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and various substituted phenyl derivatives, each with distinct chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
(3-((1H-Imidazol-1-yl)methyl)phenyl)methanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of (3-((1H-Imidazol-1-yl)methyl)phenyl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This compound can also interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **(3-(1H-Imidazol-1-yl)phenyl)methanamine
- **(4-(1H-Imidazol-1-yl)phenyl)methanamine
- **(2-(1H-Imidazol-1-yl)phenyl)methanamine
Uniqueness
Compared to similar compounds, (3-((1H-Imidazol-1-yl)methyl)phenyl)methanamine dihydrochloride exhibits unique properties due to the specific positioning of the imidazole ring and the presence of the dihydrochloride salt. These structural features contribute to its distinct chemical reactivity and biological activities, making it a valuable compound in various research fields .
Eigenschaften
IUPAC Name |
[3-(imidazol-1-ylmethyl)phenyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c12-7-10-2-1-3-11(6-10)8-14-5-4-13-9-14;;/h1-6,9H,7-8,12H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKRZTSOHPLBPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CN2C=CN=C2)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2408615.png)
![N-(5-methyl-3-isoxazolyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide](/img/structure/B2408616.png)

![[4-(Butan-2-yl)phenyl]methanol](/img/structure/B2408621.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxamide](/img/structure/B2408622.png)



![2-[(4-chlorobenzyl)amino]-N-(2-nitrophenyl)acetamide](/img/structure/B2408630.png)



![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2408635.png)

